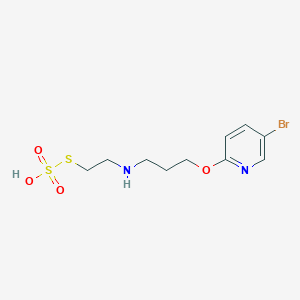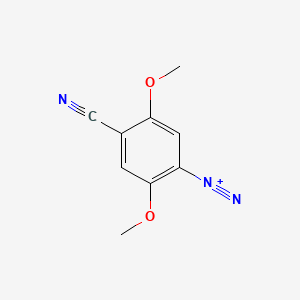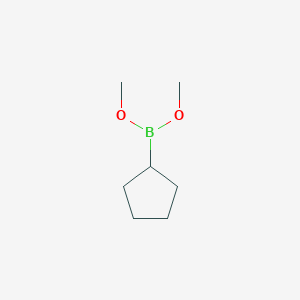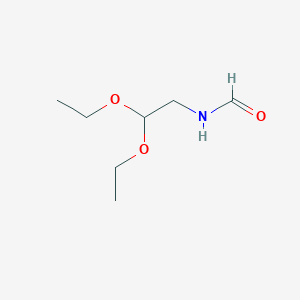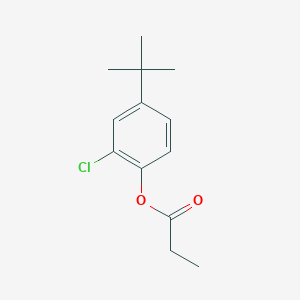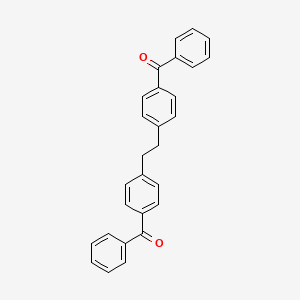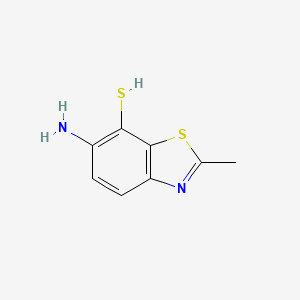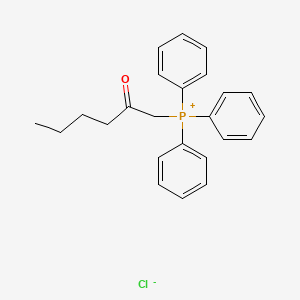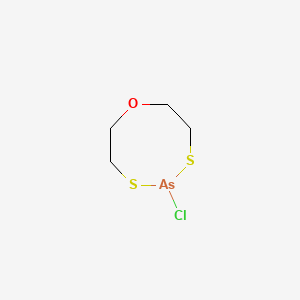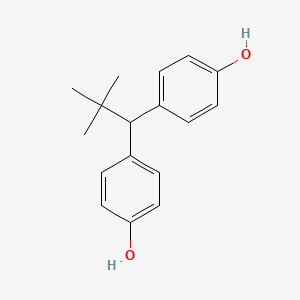![molecular formula C18H34N2S5 B14656482 3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole CAS No. 53338-07-1](/img/structure/B14656482.png)
3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole is a chemical compound with the molecular formula C₁₈H₃₄N₂S₅. It is characterized by the presence of disulfanyl groups and a thiadiazole ring, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole typically involves the reaction of 2,4,4-trimethylpentan-2-thiol with a thiadiazole precursor under controlled conditions. The reaction is facilitated by the presence of a suitable catalyst and requires specific temperature and pressure settings to ensure optimal yield . Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent quality and efficiency .
Chemical Reactions Analysis
3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the disulfide bonds into thiol groups.
Substitution: The compound can participate in substitution reactions where one of the disulfanyl groups is replaced by another functional group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its reactive disulfanyl groups.
Biology: The compound’s ability to form stable disulfide bonds makes it useful in studying protein folding and stability.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including lubricants and polymers.
Mechanism of Action
The mechanism of action of 3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole involves its ability to interact with thiol groups in proteins and other biomolecules. This interaction can lead to the formation of disulfide bonds, which can alter the structure and function of the target molecules. The compound’s effects are mediated through pathways involving oxidative stress and redox regulation .
Comparison with Similar Compounds
Similar compounds to 3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-th
Properties
CAS No. |
53338-07-1 |
|---|---|
Molecular Formula |
C18H34N2S5 |
Molecular Weight |
438.8 g/mol |
IUPAC Name |
3,5-bis(2,4,4-trimethylpentan-2-yldisulfanyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C18H34N2S5/c1-15(2,3)11-17(7,8)24-22-13-19-14(21-20-13)23-25-18(9,10)12-16(4,5)6/h11-12H2,1-10H3 |
InChI Key |
OHOUFTLYDXSBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)SSC1=NSC(=N1)SSC(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


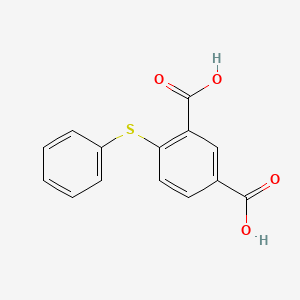
![2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14656401.png)
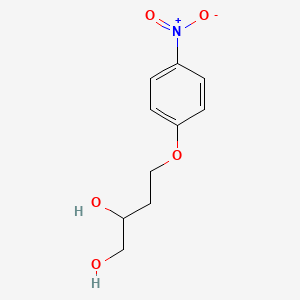
![Lithium, [bis(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14656412.png)
